molecular formula C21H15ClFN3OS B2536386 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 902911-43-7

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2536386
CAS No.: 902911-43-7
M. Wt: 411.88
InChI Key: GXFIYFNIJXIAAC-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones This compound is characterized by the presence of a chlorobenzyl and a fluorobenzyl group attached to a pyrido[2,3-d]pyrimidin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-4(3H)-one core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a similar nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 4-chlorobenzyl chloride or 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield dechlorinated or defluorinated derivatives.

Scientific Research Applications

2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 2-((4-fluorobenzyl)thio)-3-(4-chlorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 2-((4-methylbenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3OS/c22-16-7-3-15(4-8-16)13-28-21-25-19-18(2-1-11-24-19)20(27)26(21)12-14-5-9-17(23)10-6-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFIYFNIJXIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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